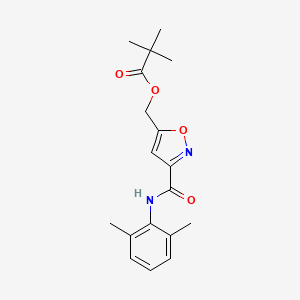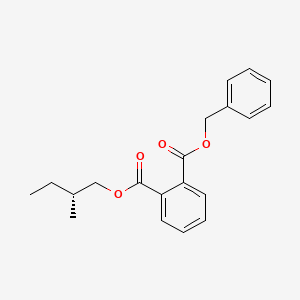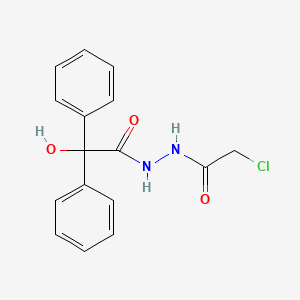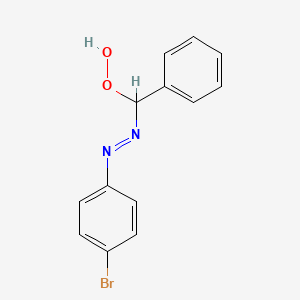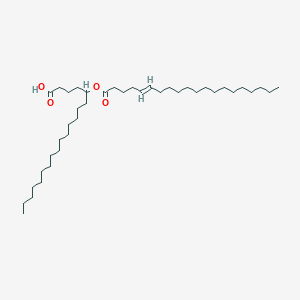
Meadowestolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meadowestolide is a unique, plant-based bioactive compound derived from Meadowfoam Seed Oil. It is a dimeric estolide molecule, structurally sophisticated and functionally active. This compound offers multiple benefits in personal care and cosmetics, particularly in hair and skin care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Meadowestolide is synthesized through the esterification of fatty acids derived from Meadowfoam Seed Oil. The reaction involves the use of a strong acid catalyst, such as sulfuric acid, and heating the mixture to promote the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of fatty acids from Meadowfoam Seed Oil, followed by their purification and esterification. The process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure the efficient formation of the estolide compound.
Análisis De Reacciones Químicas
Types of Reactions: Meadowestolide primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Strong acid catalysts (e.g., sulfuric acid), heat.
Hydrolysis: Water, acid or base catalysts, heat.
Major Products Formed:
Esterification: Formation of estolide compounds.
Hydrolysis: Breakdown into fatty acids and glycerol.
Aplicaciones Científicas De Investigación
Meadowestolide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on skin and hair fiber hydration and protection.
Medicine: Potential use in dermatological formulations for moisturization and protection against thermal and mechanical damage.
Industry: Incorporated into personal care products for its moisturizing and protective properties.
Mecanismo De Acción
Meadowestolide exerts its effects by improving intra-fiber moisture retention in hair and skin. It acts as a bioactive analog of ceramide, enhancing the hydration levels of interstitial spaces and providing significant moisturization benefits. The compound also reduces the coefficient of friction of the hair cuticle surface, preventing mechanical damage.
Molecular Targets and Pathways:
Skin and Hair Fibers: Improves moisture retention and elasticity.
Hydration Levels: Adjusts interstitial hydration levels.
Comparación Con Compuestos Similares
Ceramides
Other estolides
Meadowestolide represents a significant advancement in the field of personal care and cosmetics, offering a sustainable and effective solution for skin and hair care.
Propiedades
Número CAS |
182305-52-8 |
|---|---|
Fórmula molecular |
C40H76O4 |
Peso molecular |
621.0 g/mol |
Nombre IUPAC |
5-[(E)-icos-5-enoyl]oxyicosanoic acid |
InChI |
InChI=1S/C40H76O4/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-37-40(43)44-38(35-33-36-39(41)42)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h26,28,38H,3-25,27,29-37H2,1-2H3,(H,41,42)/b28-26+ |
Clave InChI |
FUDUPJKAUNIFJZ-BYCLXTJYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCC/C=C/CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCC=CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


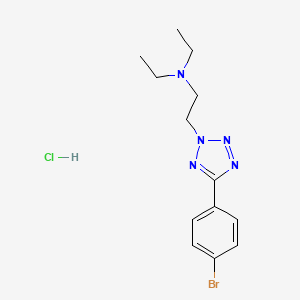
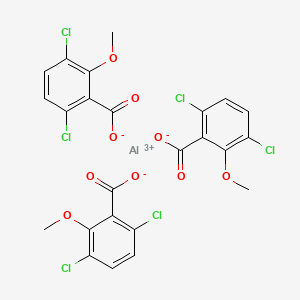
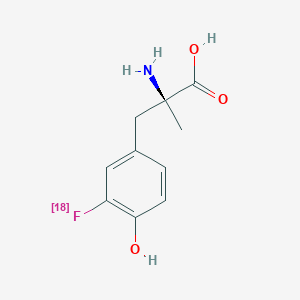
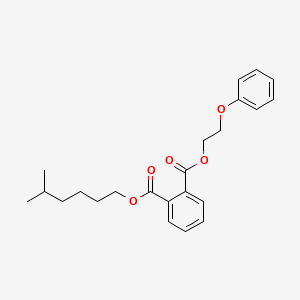
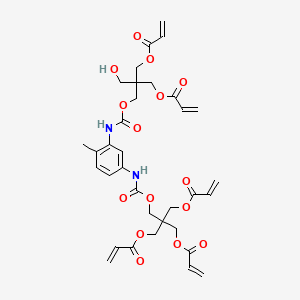

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
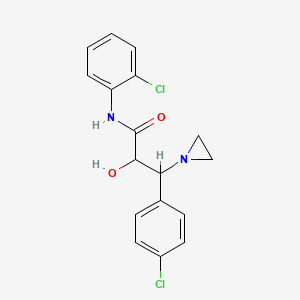
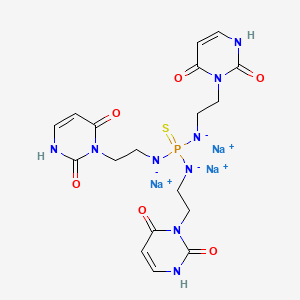
![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
